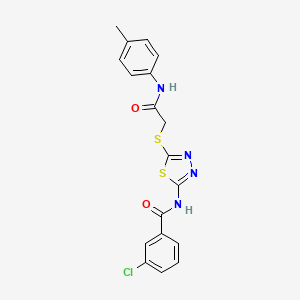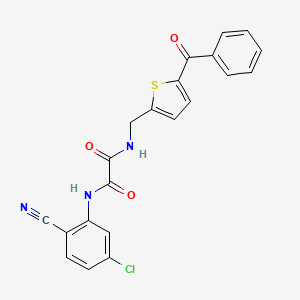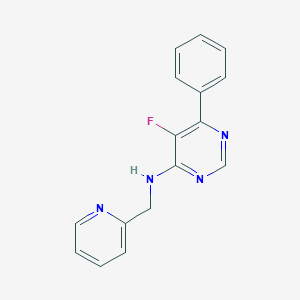![molecular formula C9H15ClN2 B2376211 propyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 405879-14-3](/img/structure/B2376211.png)
propyl[(pyridin-2-yl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
propyl[(pyridin-2-yl)methyl]amine hydrochloride: is an organic compound with the molecular formula C9H15ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl[(pyridin-2-yl)methyl]amine hydrochloride typically begins with pyridine and propylamine.
Reaction Conditions: The reaction involves the alkylation of pyridine with propylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using larger reactors and more efficient purification techniques.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products. This often involves the use of high-pressure reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: propyl[(pyridin-2-yl)methyl]amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: propyl[(pyridin-2-yl)methyl]amine hydrochloride is used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine:
Drug Development: this compound is explored as a potential drug candidate for various therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: propyl[(pyridin-2-yl)methyl]amine hydrochloride can inhibit certain enzymes by binding to their active sites.
Receptor Binding: The compound can also bind to specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Pyridin-2-ylmethylamine: A similar compound with a different alkyl group.
Propylamine: A simpler amine without the pyridine ring.
Pyridine: The parent compound without the propylamine group.
Uniqueness:
Structural Features: The combination of the pyridine ring and the propylamine group gives propyl[(pyridin-2-yl)methyl]amine hydrochloride unique chemical properties.
Reactivity: The compound’s reactivity is distinct due to the presence of both the pyridine ring and the propylamine group, allowing it to participate in a wide range of chemical reactions.
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOGYONPWNWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)
![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)
![N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2376132.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)

![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)

![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/new.no-structure.jpg)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)
![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)
![N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2376142.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)

![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
